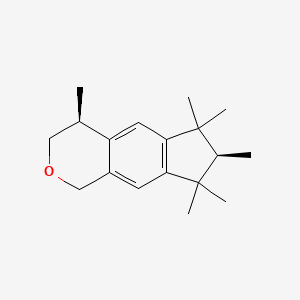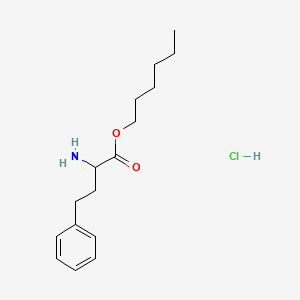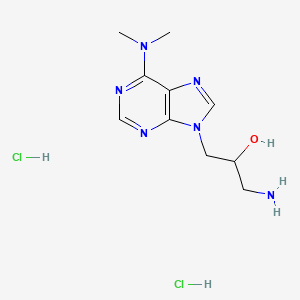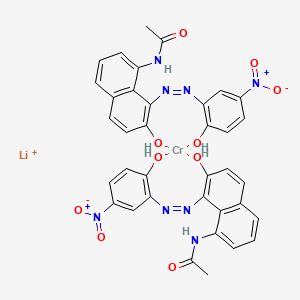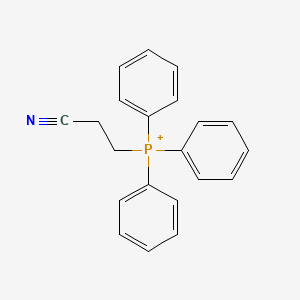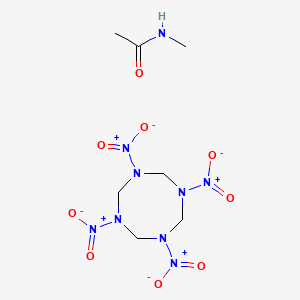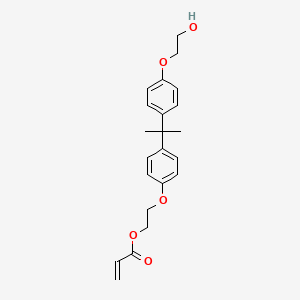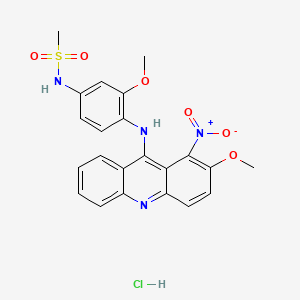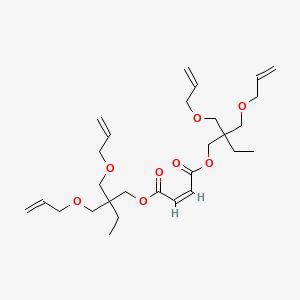
Bis(2,2-bis((allyloxy)methyl)butyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-bis((allyloxy)methyl)butyl) maleate is an organic compound with the molecular formula C28H44O8. It is a maleate ester derivative, characterized by the presence of two allyloxy groups attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) maleate typically involves the esterification of maleic acid with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-120°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) maleate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The maleate ester can be reduced to form the corresponding succinate ester.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of succinate esters.
Substitution: Formation of substituted allyloxy derivatives
Scientific Research Applications
Bis(2,2-bis((allyloxy)methyl)butyl) maleate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Mechanism of Action
The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) maleate involves its interaction with molecular targets through its allyloxy and maleate ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to cross-linking or modification of the target molecules. This interaction can affect various cellular pathways and processes, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Bis(2-methoxyethyl) maleate
- Bis(2-butoxyethyl) maleate
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) maleate stands out due to its unique combination of allyloxy and maleate ester groups, which confer distinct chemical reactivity and versatility.
Properties
CAS No. |
70636-59-8 |
|---|---|
Molecular Formula |
C28H44O8 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis[2,2-bis(prop-2-enoxymethyl)butyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C28H44O8/c1-7-15-31-19-27(11-5,20-32-16-8-2)23-35-25(29)13-14-26(30)36-24-28(12-6,21-33-17-9-3)22-34-18-10-4/h7-10,13-14H,1-4,11-12,15-24H2,5-6H3/b14-13- |
InChI Key |
UTQSYOHXPNKDGF-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(CC)(COCC=C)COCC=C |
Canonical SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(CC)(COCC=C)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)

